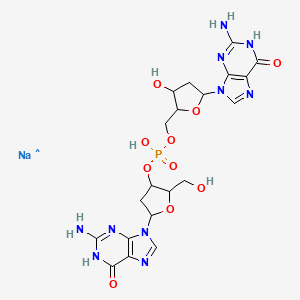
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt
Übersicht
Beschreibung
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt, also known as ApG, is a nucleotide analogue that has been extensively studied for its potential use in scientific research. ApG has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Wirkmechanismus
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt functions as a nucleotide analogue, and is incorporated into RNA molecules in place of guanosine. Once incorporated, 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt can act as a competitive inhibitor of various cellular processes that require guanosine, such as RNA capping and translation initiation.
Biochemical and Physiological Effects:
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt has been found to have a range of biochemical and physiological effects. It has been shown to inhibit RNA capping in vitro, and to reduce the replication of certain viruses. 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt is its ability to selectively inhibit RNA capping, without affecting other cellular processes. This makes it a valuable tool for investigating the role of RNA capping in various biological processes. However, one limitation of 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt is its relatively high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt. One area of interest is the development of more efficient synthesis methods, which could reduce the cost of 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt and make it more widely available for research. Another area of interest is the development of 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt analogues with improved biochemical and physiological properties, such as increased potency or selectivity. Finally, 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt could be used as a starting point for the development of new anti-cancer agents, based on its ability to inhibit cancer cell proliferation.
Wissenschaftliche Forschungsanwendungen
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt has been used extensively in scientific research as a tool for investigating various cellular processes. It has been found to be particularly useful in the study of RNA capping, a process that involves the addition of a 5'-cap to RNA molecules. 2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt has also been used to study the role of RNA capping in viral replication, as well as the mechanisms of translation initiation.
Eigenschaften
InChI |
InChI=1S/C20H25N10O10P.Na/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34;/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLAZQJHJYIKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585119 | |
| Record name | PUBCHEM_16219201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanylyl(3'adagger'5')-2'-deoxyguanosine sodium salt | |
CAS RN |
113753-10-9 | |
| Record name | PUBCHEM_16219201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Phenoxymethyl)cyclopropyl]methanamine](/img/structure/B1497078.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)
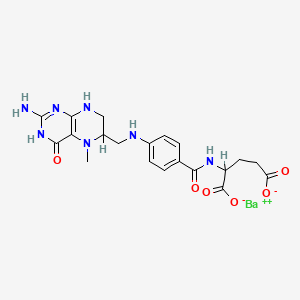
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B1497088.png)
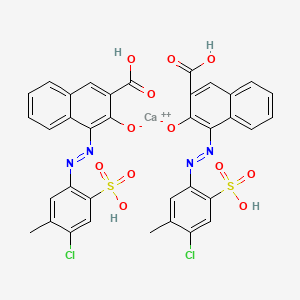
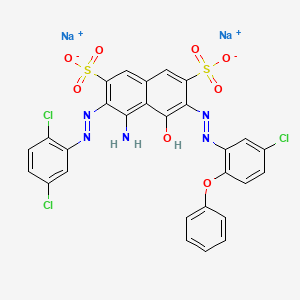
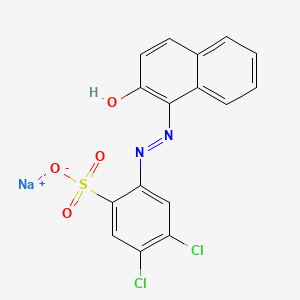


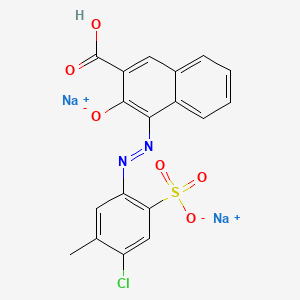
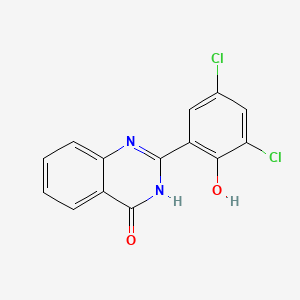
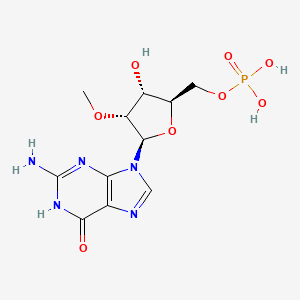
![4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate](/img/structure/B1497106.png)